Manumycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Combating Antibiotic Resistance:

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Manumycin A exhibits activity against a broad spectrum of bacteria, including some resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Studies suggest it works through a novel mechanism, inhibiting protein synthesis in bacteria by binding to a different ribosomal subunit compared to conventional antibiotics. This difference could make it effective against bacteria that have developed resistance to other drugs.

Understanding Ribosomal Function:

Manumycin A's unique mode of action makes it a valuable tool for researchers studying protein synthesis in bacteria. By investigating how Manumycin A interacts with the ribosome, scientists can gain deeper insights into the essential functions of this cellular machinery. This knowledge could pave the way for the development of new antibiotics that target similar mechanisms.

Chemical Modifications and Optimization:

Manumycin A possesses a complex chemical structure, which researchers are exploring to improve its potential as a therapeutic agent. By chemically modifying the molecule, scientists can aim to enhance its potency, bioavailability, and reduce potential side effects. This approach could lead to the development of Manumycin A derivatives with improved clinical efficacy.

Antiviral Properties:

While primarily studied for its antibacterial activity, recent research suggests Manumycin A might have antiviral properties as well. Studies have shown it to be effective against certain viruses, including the Dengue virus, hinting at its broader therapeutic potential []. Further investigation is needed to understand this antiviral activity and its potential applications.

Manumycin A is a natural compound originally isolated from the bacterium Streptomyces griseus. It is recognized for its unique structure, which features sulfhydryl-reactive α,β-unsaturated carbonyl groups. This compound is primarily known as an inhibitor of farnesyl protein transferase, an enzyme critical for the post-translational modification of Ras proteins, which play a significant role in cell signaling and cancer progression. Manumycin A's ability to disrupt cellular processes has garnered attention for its potential therapeutic applications, particularly in oncology.

As mentioned earlier, Manumycin A's primary mechanism of action involves inhibiting FTase, thereby blocking Ras activation and hindering cancer cell proliferation [, ]. Additionally, its ability to inhibit nSMase might contribute to its anti-tumor effects, although the exact role needs further investigation [].

Studies have shown that Manumycin A can induce cytoplasmic vacuolation, a form of cell death distinct from apoptosis (programmed cell death) []. This unique cell death pathway suggests Manumycin A might have advantages over traditional chemotherapeutic agents.

Case Study

A study investigating Manumycin A's effect on castration-resistant prostate cancer cells revealed its ability to suppress exosome biogenesis and secretion []. Exosomes are vesicles released by cells and can play a role in tumor progression. Manumycin A's action suggests a potential strategy to target not only cancer cells themselves but also their communication pathways [].

- Inhibition of Farnesyl Transferase: The primary action of Manumycin A involves the covalent modification of the farnesyl transferase enzyme, preventing the farnesylation of Ras proteins, which is essential for their membrane localization and function .

- Formation of Michael Adducts: Manumycin A can react with thiol groups in proteins, forming Michael adducts. This reaction is particularly relevant in its interaction with thioredoxin reductase-1, where it covalently binds to the selenocysteine residue .

- Induction of Reactive Oxygen Species: The compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress within cells, which can trigger apoptotic pathways .

Manumycin A exhibits significant biological activity, particularly in cancer cell lines:

- Cytotoxicity: It has been demonstrated to reduce cell viability in various cancer cell lines, including triple-negative breast cancer cells. The compound induces a unique form of cell death characterized by cytoplasmic vacuolation rather than classical apoptosis .

- Cell Cycle Arrest: Manumycin A causes cell cycle arrest before the G2/M phase, indicating its potential as a chemotherapeutic agent .

- Endoplasmic Reticulum Stress: Treatment with Manumycin A leads to endoplasmic reticulum stress and the accumulation of polyubiquitinated proteins, further contributing to its cytotoxic effects .

The synthesis of Manumycin A involves several methodologies:

- Natural Extraction: Initially isolated from Streptomyces griseus, natural extraction remains a common method for obtaining Manumycin A.

- Chemical Synthesis: Various synthetic routes have been developed to produce Manumycin A. For instance, one approach involves a one-pot alcohol oxidation coupling reaction that allows for the efficient synthesis of the (+)-enantiomer .

- Semi-Synthetic Modifications: Researchers have explored semi-synthetic methods to modify Manumycin A for enhanced biological activity or reduced toxicity.

Manumycin A has several potential applications:

- Cancer Therapy: Its primary application lies in oncology as a potential treatment for various cancers due to its ability to inhibit farnesyl transferase and induce cell death .

- Research Tool: It serves as a valuable tool in biochemical research for studying Ras signaling pathways and the role of protein farnesylation in cellular processes.

Studies on Manumycin A's interactions reveal:

- Thioredoxin Reductase Inhibition: Manumycin A is a potent inhibitor of mammalian thioredoxin reductase-1, affecting cellular redox balance and contributing to its anticancer effects .

- Reactive Oxygen Species Generation: The compound's ability to induce reactive oxygen species plays a crucial role in its mechanism of action against cancer cells .

Several compounds share structural or functional similarities with Manumycin A. Here are some notable examples:

| Compound Name | Structural Features | Mechanism of Action | Unique Aspects |

|---|---|---|---|

| Lonafarnib | Similar farnesyl transferase inhibitor | Inhibits farnesylation of Ras proteins | Developed specifically for clinical use |

| Tipifarnib | Another farnesyl transferase inhibitor | Targets Ras signaling pathway | Used in clinical trials for various cancers |

| Salirasib | Non-farnesylated Ras inhibitor | Disrupts Ras membrane localization | Acts on activated Ras proteins |

| Dihydro-Manumycin A | Reduced form of Manumycin A | Retains some biological activities | Less potent than original Manumycin A |

Manumycin A stands out due to its dual mechanism involving both farnesyl transferase inhibition and reactive oxygen species generation, making it unique among similar compounds. Its ability to induce non-apoptotic cell death through cytoplasmic vacuolation further differentiates it from other inhibitors targeting similar pathways.

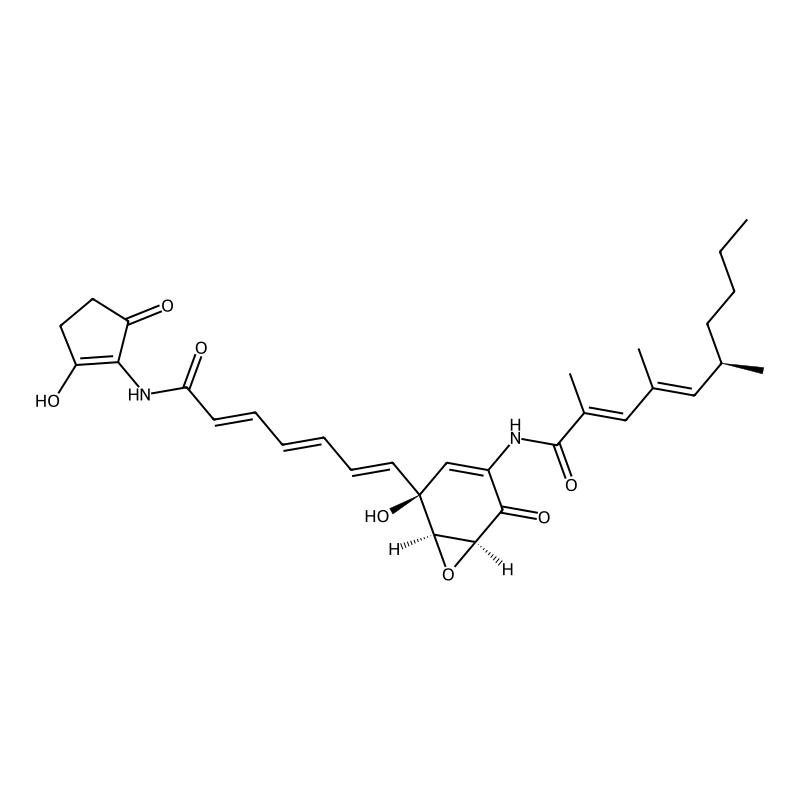

Manumycin A (C₃₁H₃₈N₂O₇, molecular weight 550.65 g/mol) is a polyketide antibiotic characterized by a complex bicyclic epoxyquinoid core and two polyunsaturated side chains . Its structure features a 2-amino-5,6-epoxy-4-hydroxycyclohex-2-en-1-one (mC7N) unit at the center, which is connected to an "upper" branched polyketide chain and a "lower" triene side chain terminating in a 2-amino-3-hydroxycyclopent-2-en-1-one (C5N) moiety . The stereochemistry of the epoxyquinoid core was initially misassigned, with early studies proposing a 4S,5R,6S configuration . However, total synthesis and electronic circular dichroism (ECD) studies later revised the absolute configuration to 4R,5S,6R, confirming a syn relationship between the 4-hydroxy and 5,6-epoxide groups .

Key stereochemical features include:

- Epoxyquinoid core: The 5,6-epoxide ring adopts a cis configuration, stabilized by hydrogen bonding between the 4-hydroxy group and the epoxide oxygen .

- Upper chain: The (2E,4E,6R)-trimethyldeca-2,4-dienamide side chain contains methyl branches at C6 and C8, with E geometry at the C2–C3 and C4–C5 double bonds .

- Lower chain: The (1E,3E,5E)-hepta-1,3,5-trienyl group terminates in a C5N unit with (2R,3S) configuration .

Table 1: Key Stereochemical Assignments in Manumycin A

| Position | Configuration | Method of Determination |

|---|---|---|

| C4 | R | Total synthesis , ECD |

| C5 | S | NOESY correlations |

| C6 | R | X-ray of degradation products |

| C6' (upper chain) | R | Asymmetric synthesis |

Physicochemical Properties and Stability

Manumycin A is a yellow-to-brown crystalline solid with a UV absorption maxima at 279 nm and 318 nm, attributed to the conjugated enone and epoxyquinoid systems . It exhibits limited aqueous solubility (0.5 mg/mL in 1:1 DMF:PBS) but dissolves readily in organic solvents:

Stability studies indicate that solid manumycin A remains intact for ≥4 years at -20°C, while solutions in DMSO retain activity for ≤3 months under the same conditions . The compound is sensitive to light and oxidants, with degradation observed under prolonged exposure to ambient oxygen . Thermal stability data are limited, but predicted values suggest a boiling point of 863.6°C and density of 1.26 g/cm³ .

Epoxyquinoid Core and Polyketide Side Chain Architecture

The epoxyquinoid core (mC7N unit) is a 7-membered bicyclic system comprising a cyclohexenone ring fused to an epoxide (Figure 1). This moiety serves as the structural and functional center, enabling interactions with biological targets through hydrogen bonding and π-stacking .

Upper polyketide chain:

- Composed of 10 carbons with E-configured double bonds at C2–C3 and C4–C5.

- Methyl branches at C6, C8, and C10 create steric hindrance, influencing target selectivity .

- The amide linkage at C7 connects the chain to the mC7N core .

Lower polyketide chain:

- A 7-carbon all-trans triene (C1'–C7') terminating in the C5N unit.

- The C5N pharmacophore (2-amino-3-hydroxycyclopent-2-en-1-one) is critical for inhibiting farnesyltransferase and thioredoxin reductase .

- Biosynthetic studies reveal that the lower chain is assembled by a modular polyketide synthase (PKS) system in Streptomyces spp. .

Table 2: Structural Comparison of Manumycin-Type Metabolites

| Feature | Manumycin A | Colabomycin E | Pacificamide |

|---|---|---|---|

| Core type | mC7N | mC7N | mC7N |

| Upper chain branching | 3 methyl | 2 methyl | 4 methyl |

| Lower chain saturation | All-trans | Tetraene | Saturated |

| C5N unit | Present | Absent | Present |

Revision of Original Stereochemical Assignments via Total Synthesis

Initial structural proposals in the 1980s misassigned the C4 configuration as S due to misinterpretation of circular dichroism (CD) data . The definitive correction came in 1998 through the first total synthesis of (+)-manumycin A by Alcaraz et al. :

Epoxyquinoid core synthesis:

Stereochemical verification:

Impact on bioactivity:

- The revised 4R configuration enhanced hydrogen bonding with farnesyltransferase’s active site, explaining the 10-fold higher inhibitory activity (Kᵢ = 1.2 μM) compared to earlier synthetic analogs .

Manumycin A was initially characterized as a farnesyltransferase inhibitor based on studies conducted in yeast systems in 1993 [1]. However, comprehensive kinetic analyses have revealed that this classification requires substantial revision. Recent investigations using purified human and Caenorhabditis elegans farnesyltransferase have demonstrated that Manumycin A exhibits inhibitory activity only at micromolar concentrations, with inhibition constants of 4.15 μM for human farnesyltransferase and 3.16 μM for C. elegans farnesyltransferase [2] [1]. These values represent significantly weaker inhibition compared to established farnesyltransferase inhibitors such as lonafarnib and tipifarnib, which demonstrate nanomolar potency approximately 24,000 times greater than Manumycin A [2] [1].

The inhibition mechanism involves competitive antagonism against farnesylpyrophosphate, the natural prenyl donor substrate [2] [1]. In cellular systems, Manumycin A effectively reduces p21 Ras farnesylation in human colon adenocarcinoma cells with half-maximal inhibitory concentrations of 2.51 ± 0.11 μM in membrane fractions and 2.68 ± 0.20 μM in total cellular lysates [3] [4]. This farnesylation inhibition prevents Ras membrane translocation and subsequent activation of downstream signaling cascades [3] [4].

| Parameter | Human FTase | C. elegans FTase | COLO320-DM Cells |

|---|---|---|---|

| Ki/IC50 Value | 4.15 μM [2] | 3.16 μM [2] | 2.51-2.68 μM [3] [4] |

| Inhibition Type | Competitive vs FPP [2] | Competitive vs FPP [2] | Farnesylation inhibition [3] [4] |

| Selectivity | Ras-specific [2] | Ras-specific [2] | Does not affect GGTase [3] [4] |

Despite demonstrating farnesyltransferase inhibition, the micromolar concentrations required for enzyme inhibition suggest that this mechanism may not represent the primary mode of action for Manumycin A's cellular effects [2] [1]. Alternative targets that are inhibitable at nanomolar concentrations, including thioredoxin reductase 1, appear to contribute more significantly to the compound's biological activity [2] [1] [5].

The downstream consequences of farnesyltransferase inhibition include suppression of Ras-dependent signaling pathways. In castration-resistant prostate cancer cells, Manumycin A treatment at 250 nM concentrations significantly decreases activated Ras levels and reduces phosphorylation of downstream effectors including c-Raf and extracellular signal-regulated kinase [6]. This pathway inhibition correlates with reduced exosome biogenesis and secretion, suggesting that Ras signaling modulation contributes to broader cellular regulatory mechanisms [6].

The inhibition of Ras signaling also involves modulation of heterogeneous nuclear ribonucleoprotein H1, which serves as a downstream effector in the Ras/Raf/extracellular signal-regulated kinase pathway [6]. Reduction in heterogeneous nuclear ribonucleoprotein H1 expression creates a positive feedback loop that further dampens Ras signaling and reduces expression of proteins involved in exosome biogenesis, including Alix and Rab27a [6].

Suppression of Sp1-Regulated Apoptotic Pathways

Manumycin A demonstrates significant regulatory effects on specificity protein 1, a zinc finger transcription factor that controls expression of numerous genes involved in cell cycle progression, proliferation, and apoptosis resistance [7] [8]. In malignant pleural mesothelioma cells, Manumycin A treatment results in dose-dependent downregulation of specificity protein 1 messenger ribonucleic acid and protein expression, with half-maximal inhibitory concentrations of 8.3 μM in MSTO-211H cells and 4.3 μM in H28 cells [7].

The suppression of specificity protein 1 triggers a cascade of downstream effects on its target proteins. Manumycin A treatment leads to significant reductions in cyclin D1, myeloid cell leukemia sequence 1, and survivin expression levels [7] [8] [9]. These proteins are critical for cell survival and proliferation, and their downregulation contributes directly to apoptotic cell death induction. In oral squamous cell carcinoma models, additional specificity protein 1-regulated proteins including p27 and p21 are also affected, further enhancing the anti-proliferative effects [8] [9].

| Cell Type | IC50 Value | Sp1 Target Proteins Affected | Apoptotic Markers |

|---|---|---|---|

| MSTO-211H (MPM) | 8.3 μM (48h) [7] | Cyclin D1↓, Mcl-1↓, Survivin↓ [7] | DAPI+, Annexin V+, Multi-caspase+ [7] |

| H28 (MPM) | 4.3 μM (48h) [7] | Cyclin D1↓, Mcl-1↓, Survivin↓ [7] | DAPI+, Annexin V+, Multi-caspase+ [7] |

| HN22 (OSCC) | Dose-dependent [8] [9] | p27↓, p21↓, Mcl-1↓, Survivin↓ [8] [9] | Nuclear condensation, Annexin V+ [8] [9] |

| HSC4 (OSCC) | Dose-dependent [8] [9] | p27↓, p21↓, Mcl-1↓, Survivin↓ [8] [9] | Nuclear condensation, Annexin V+ [8] [9] |

The mechanism of specificity protein 1 suppression appears to involve both transcriptional and post-transcriptional regulation. Nuclear staining with 4',6-diamidino-2-phenylindole reveals characteristic nuclear condensation and fragmentation patterns consistent with apoptotic cell death [7] [8] [9]. Flow cytometry analyses using Annexin V and propidium iodide staining confirm that Manumycin A-mediated cell death occurs through apoptotic mechanisms rather than necrotic pathways [7] [8] [9].

The specificity protein 1-regulated apoptotic pathway also involves modulation of endoplasmic reticulum stress responses. Manumycin A treatment induces expression of C/EBP homologous protein, death receptor 4, and death receptor 5, indicating activation of both intrinsic and extrinsic apoptotic pathways [7] [8]. This dual pathway activation enhances the overall cytotoxic efficacy of the compound and may contribute to its effectiveness against therapy-resistant cancer cell populations.

In castration-resistant prostate cancer cells, the specificity protein 1 pathway intersects with Ras signaling through modulation of heterogeneous nuclear ribonucleoprotein H1 [6]. This protein belongs to the heterogeneous nuclear ribonucleoprotein family and is implicated in activation of Ras/Raf/extracellular signal-regulated kinase pathways [6]. The integrated suppression of both specificity protein 1 and Ras-dependent signaling creates synergistic effects that enhance apoptotic responses and reduce cellular survival mechanisms.

Irreversible Inhibition of Neutral Sphingomyelinase

Manumycin A and its structural analogues function as irreversible inhibitors of neutral sphingomyelinase, representing a distinct mechanism of action separate from farnesyltransferase inhibition [17] [18] [19]. The compound demonstrates nanomolar-range inhibitory activity against neutral sphingomyelinase, which contrasts sharply with the micromolar concentrations required for farnesyltransferase inhibition [17] [18]. This potency difference suggests that neutral sphingomyelinase inhibition may represent a more pharmacologically relevant mechanism of action.

The irreversible nature of neutral sphingomyelinase inhibition distinguishes Manumycin A from other sphingomyelinase inhibitors such as scyphostatin, which acts through reversible competitive mechanisms [20] [19]. The covalent modification of the enzyme results in permanent loss of catalytic activity, leading to sustained alterations in sphingolipid metabolism and cellular signaling [17] [18] [19]. Simple structural analogues of Manumycin A have been synthesized that retain or enhance this irreversible inhibitory activity while providing improved stability and accessibility [17] [18].

The selectivity profile of Manumycin A for neutral sphingomyelinase over acid sphingomyelinase provides additional therapeutic advantages [17] [18] [19]. While the compound effectively inhibits neutral sphingomyelinase at low concentrations, it does not significantly affect acid sphingomyelinase activity even at substantially higher concentrations [21]. This selectivity is important because acid sphingomyelinase plays critical roles in normal cellular functions and immune responses [21].

| Inhibitor | Inhibition Type | Potency | Selectivity | Mechanism |

|---|---|---|---|---|

| Manumycin A | Irreversible [17] [18] | Nanomolar range [17] | nSMase selective [17] [18] | Covalent modification [17] [18] |

| GW4869 | Non-competitive [22] | IC50 = 1 μM [22] | nSMase selective [22] | Reversible inhibition [22] |

| Scyphostatin | Competitive [20] | Variable [20] | Some aSMase activity [20] | Reversible binding [20] |

| Analogue 2 | Irreversible [17] [18] | Most potent [17] [18] | Enhanced selectivity [17] [18] | Improved stability [17] [18] |

In cellular contexts, neutral sphingomyelinase inhibition by Manumycin A contributes to suppression of exosome biogenesis and secretion [6] [23]. Neutral sphingomyelinase 2 activity is essential for ceramide generation, which plays a key role in ESCRT-independent exosome formation [23] [24]. Treatment with Manumycin A at 250 nM concentrations reduces exosome production by 50-60% in castration-resistant prostate cancer cells, and this effect is enhanced when combined with the selective neutral sphingomyelinase inhibitor GW4869 [6].

The sphingomyelinase inhibition mechanism appears to involve multiple cellular pathways beyond exosome regulation. Ceramide, the product of sphingomyelin hydrolysis by neutral sphingomyelinase, serves as an important signaling molecule in apoptosis, inflammation, and stress responses [23] [24]. By blocking ceramide generation, Manumycin A alters fundamental cellular signaling networks and contributes to its broad biological activities [23] [24].

The irreversible nature of neutral sphingomyelinase inhibition may explain the sustained biological effects observed with Manumycin A treatment. Unlike reversible inhibitors that require continuous presence to maintain enzyme suppression, the covalent modification of neutral sphingomyelinase by Manumycin A results in prolonged enzyme inactivation [17] [18]. This sustained inhibition may contribute to the compound's efficacy in long-term treatment protocols and its ability to overcome drug resistance mechanisms that depend on rapid clearance or metabolism.

Molecular Glue Function in UBR7-p53 Interactions

Manumycin A functions as a molecular glue that induces novel protein-protein interactions between the putative E3 ubiquitin ligase UBR7 and the tumor suppressor protein p53 [25] [26]. This mechanism represents a previously unrecognized mode of action that contributes significantly to the compound's anti-cancer activities in breast cancer and other malignancies [25] [26]. The molecular glue activity involves covalent attachment to cysteine 374 of UBR7 through hetero-Michael addition reactions, followed by engagement with p53 through the compound's epoxide moiety [25] [26].

Chemoproteomic profiling using activity-based protein profiling platforms identified cysteine 374 of UBR7 as the primary target of Manumycin A with the highest control-to-treated ratio in triple-negative breast cancer cells [25] [26]. Direct binding assays using recombinant human UBR7 protein confirmed that Manumycin A competes against rhodamine-functionalized iodoacetamide labeling, demonstrating specific covalent interaction with the target cysteine residue [25] [26].

The formation of UBR7-Manumycin A-p53 ternary complexes results in distinct higher molecular weight species that correspond to the combined molecular weights of UBR7 and p53 [25] [26]. These complexes demonstrate enhanced thermal stability compared to unmodified p53, and western blot analyses reveal both the higher molecular weight ternary complex and residual parental p53 molecular weight species [25] [26]. The presence of multiple higher molecular weight bands suggests the formation of various multi-covalent interactions involving the three potential reactive sites on Manumycin A [25] [26].

| Component | Binding Mechanism | Functional Outcome | Biochemical Evidence |

|---|---|---|---|

| UBR7 (C374) | Hetero-Michael addition [25] [26] | Covalent enzyme modification [25] [26] | Competitive ABPP binding [25] [26] |

| p53 | Epoxide-mediated binding [25] [26] | Transcriptional activation [25] [26] | Enhanced DNA consensus binding [25] [26] |

| Ternary Complex | Molecular glue formation [25] [26] | p53-dependent apoptosis [25] [26] | Higher MW complex species [25] [26] |

| UBR7 C374A | Abolished binding [25] [26] | No glue activity [25] [26] | No complex formation [25] [26] |

The functional consequences of molecular glue formation include significant activation of p53 transcriptional activity. Manumycin A treatment enhances p53 binding to its DNA consensus sequence in vitro and induces expression of p53 target genes such as TP53AIP1 in cellular models [25] [26]. Luciferase reporter assays demonstrate that Manumycin A activates p53 transcriptional activity more effectively than the established p53 activator doxorubicin [25] [26]. This enhanced transcriptional activity is completely dependent on UBR7 cysteine 374, as demonstrated by site-directed mutagenesis studies [25] [26].

The molecular glue mechanism requires both reactive sites of Manumycin A for optimal activity. Manumycin D, a synthetic analogue that lacks the epoxide moiety but retains the polyunsaturated side chains, demonstrates weaker binding to UBR7 and cannot engage p53 or form ternary complexes [25] [26]. This analogue also shows reduced anti-proliferative effects and fails to activate p53 transcriptional responses, confirming that the epoxide functionality is essential for molecular glue activity [25] [26].

The UBR7-p53 molecular glue interaction represents a novel approach to p53 activation that differs from conventional small molecule strategies. Rather than directly binding p53 or inhibiting its negative regulators such as MDM2, Manumycin A creates an artificial protein complex that stabilizes p53 folding and enhances its DNA binding activity [25] [26]. This mechanism may be particularly valuable in cancers with wild-type p53 that have developed resistance to conventional p53-targeting therapies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Manumycin A

Use Classification

Dates

2: Tuladhar A, Rein KS. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1). ACS Med Chem Lett. 2018 Mar 5;9(4):318-322. doi: 10.1021/acsmedchemlett.7b00489. eCollection 2018 Apr 12. PubMed PMID: 29670693; PubMed Central PMCID: PMC5900327.

3: Datta A, Kim H, Lal M, McGee L, Johnson A, Moustafa AA, Jones JC, Mondal D, Ferrer M, Abdel-Mageed AB. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells. Cancer Lett. 2017 Nov 1;408:73-81. doi: 10.1016/j.canlet.2017.08.020. Epub 2017 Aug 24. PubMed PMID: 28844715; PubMed Central PMCID: PMC5628151.